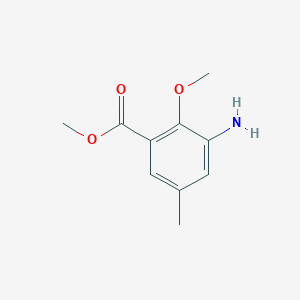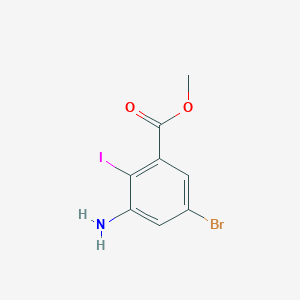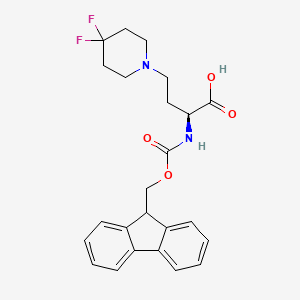![molecular formula C20H15F B12840892 5-Fluoro-7,12-dimethylbenz[a]anthracene CAS No. 794-00-3](/img/structure/B12840892.png)
5-Fluoro-7,12-dimethylbenz[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7,12-dimethylbenz[a]anthracene is a fluorinated derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon This compound is of significant interest due to its structural modifications, which impact its biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,12-dimethylbenz[a]anthracene typically involves the fluorination of 7,12-dimethylbenz[a]anthracene. This can be achieved through various fluorination techniques, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling fluorinating agents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7,12-dimethylbenz[a]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur, where the fluorine atom or other positions on the aromatic ring are substituted by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.
Reduction: Hydrocarbon derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-Fluoro-7,12-dimethylbenz[a]anthracene is primarily used in scientific research for its potential applications in cancer studies. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of fluorination on the biological activity of polycyclic aromatic hydrocarbons. Research has shown that fluorinated analogs of carcinogens can be used to develop immunization strategies against cancer .
Mechanism of Action
The mechanism of action of 5-Fluoro-7,12-dimethylbenz[a]anthracene involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s fluorination affects its metabolic activation and the formation of reactive intermediates, which interact with DNA .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: The parent compound, known for its carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another polycyclic aromatic hydrocarbon with similar structural features.
9,10-Dimethyl-1,2-benzanthracene: A structurally related compound with carcinogenic activity.
Uniqueness
5-Fluoro-7,12-dimethylbenz[a]anthracene is unique due to the presence of the fluorine atom, which alters its chemical reactivity and biological activity. This modification can impact its carcinogenic potential and its interactions with biological systems, making it a valuable compound for studying the effects of fluorination on polycyclic aromatic hydrocarbons .
Properties
CAS No. |
794-00-3 |
|---|---|
Molecular Formula |
C20H15F |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
5-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11H,1-2H3 |
InChI Key |
AXKHSIBLEVOWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)



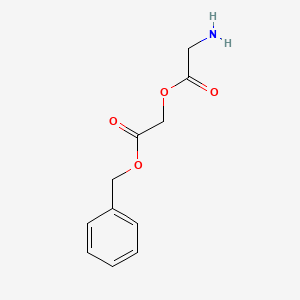
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
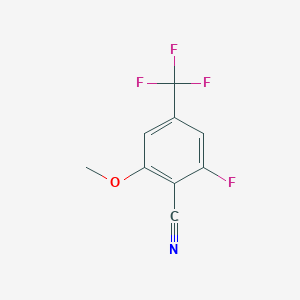

![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
